molecular formula C10H9BrF2O2 B1414299 Ethyl 3-bromo-2,4-difluorophenylacetate CAS No. 1807120-41-7

Ethyl 3-bromo-2,4-difluorophenylacetate

Cat. No.: B1414299
CAS No.: 1807120-41-7
M. Wt: 279.08 g/mol
InChI Key: NIIJVERTCJCKIU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4-difluorophenylacetate is an organic compound with the molecular formula C10H8BrF2O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method is the reaction of ethyl phenylacetate with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction parameters to ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,4-difluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetate derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids, alcohols, or other derivatives.

Scientific Research Applications

Ethyl 3-bromo-2,4-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,4-difluorophenylacetate involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 3-bromo-2,4-difluorophenylacetate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-4-fluorophenylacetate: This compound has a similar structure but with one less fluorine atom, which can affect its chemical reactivity and biological activity.

    Ethyl 3-chloro-2,4-difluorophenylacetate: The substitution of bromine with chlorine can lead to differences in the compound’s physical and chemical properties.

    Ethyl 3-bromo-2,4-difluorobenzoate: This compound has a benzoate group instead of a phenylacetate group, which can influence its reactivity and applications.

The unique combination of bromine and fluorine atoms in this compound makes it distinct from these similar compounds, providing specific advantages in certain chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-8(14)5-6-3-4-7(12)9(11)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIJVERTCJCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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